3-Carbamoylcyclohexane-1-carboxylic acid
Overview
Description
3-Carbamoylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 180046-83-7 . It has a molecular weight of 171.2 . The IUPAC name for this compound is 3-(aminocarbonyl)cyclohexanecarboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) . This compound contains a total of 25 bonds; 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amide (aliphatic) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 171.2 . The IUPAC name for this compound is 3-(aminocarbonyl)cyclohexanecarboxylic acid .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Studies have explored the reactions of cyclohexane derivatives, leading to the synthesis of various compounds with potential applications in medicinal chemistry and materials science. For instance, the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines results in cyclic imide and open-chain amide carboxylic acid derivatives. These compounds have been structurally characterized, revealing hydrogen-bonded cyclic carboxylic acid dimers and layered structures through amide-group associations, indicating their significance in developing hydrogen-bonding patterns in molecular crystals (Smith & Wermuth, 2012).
Transformation and Rearrangement Reactions
The Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described, showcasing the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates. These transformations lead to useful oxygenated cyclohexylamino building blocks, underlining the utility of cyclohexane derivatives in complex organic syntheses (Gómez-Sánchez & Marco-Contelles, 2005).
Environmental and Atmospheric Chemistry
Research into the ozonolysis of alkenes under varying humidity conditions highlights the formation of carboxylic acids, including derivatives from the cyclohexane family. These studies provide insights into organic acid generation in the atmosphere, contributing to our understanding of secondary organic aerosol formation (Orzechowska, Nguyen, & Paulson, 2005).
Enzyme Inhibition and Drug Discovery
Conformationally restricted cyclohexene analogues of gamma-aminobutyric acid (GABA) have been investigated as mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT). These compounds, closely related to 3-Carbamoylcyclohexane-1-carboxylic acid derivatives, show potential in studying enzyme inhibition and developing new treatments for epilepsy and addiction (Choi & Silverman, 2002).
Antimicrobial Activity
New isochromans synthesized from reactions involving cyclohexanone demonstrate antimicrobial activity against various strains, indicating the potential of cyclohexane derivatives in developing new antimicrobial agents (Bogdanov, Palamareva, Gocheva, & Dimitrova, 2007).
Properties
IUPAC Name |
3-carbamoylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYYDYCZRVNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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